N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2-fluorobenzoyl group and an oxalamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-piperidone and a suitable amine.
Introduction of the 2-Fluorobenzoyl Group: The piperidine intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-fluorobenzoyl-substituted piperidine.
Formation of the Oxalamide Moiety: The final step involves the reaction of the 2-fluorobenzoyl-substituted piperidine with oxalyl chloride and 2-methoxyethylamine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of scalable reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.
Biological Research: It is used as a tool compound to investigate the mechanisms of action of related molecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- N1-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
Uniqueness
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of the 2-fluorobenzoyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for studying the effects of fluorine substitution on biological activity and chemical reactivity.
Properties
IUPAC Name |
N'-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O4/c1-26-11-8-20-16(23)17(24)21-12-13-6-9-22(10-7-13)18(25)14-4-2-3-5-15(14)19/h2-5,13H,6-12H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPRHUCQAPKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.